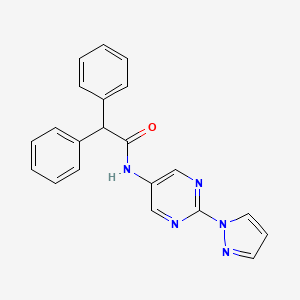

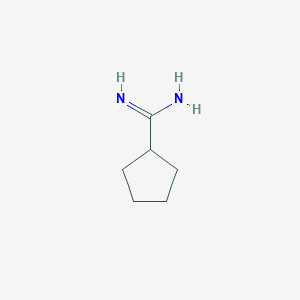

Cyclopentanecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentanecarboximidamide is a chemical compound with the CAS Number: 81303-69-7 . It has a molecular weight of 112.17 .

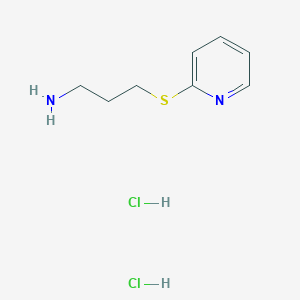

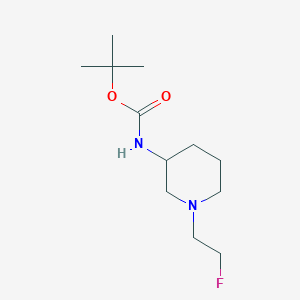

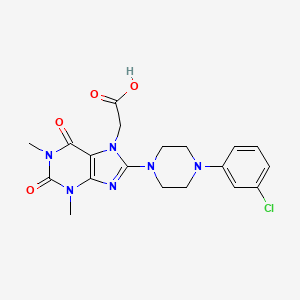

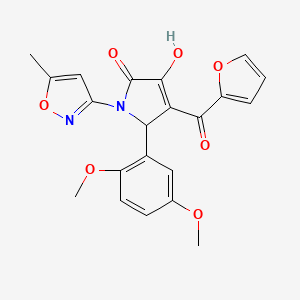

Molecular Structure Analysis

The molecular formula of Cyclopentanecarboximidamide is C6H12N2 . It has an average mass of 112.173 Da and a Monoisotopic mass of 112.100044 Da .The hydrochloride form of Cyclopentanecarboximidamide has a molecular weight of 148.64 . It is typically stored at room temperature and is available in powder form .

Applications De Recherche Scientifique

1. Immune System Effects in Influenza Virus Treatment

Cyclopentanecarboximidamide derivatives, such as RWJ-270201, demonstrate significant potential in treating influenza virus infections. For instance, RWJ-270201, a potent inhibitor of influenza virus neuraminidase, shows efficacy in preventing deaths, reducing lung virus titers, and facilitating humoral immune response in influenza-infected mice, without significantly impacting various immune parameters (Sidwell, Smee, Bailey, & Burger, 2001).

2. Antineoplastic and Immunosuppressive Properties

Cyclosporine, a cyclopentanecarboximidamide derivative, is an influential agent in organ transplantation, displaying exceptional immunosuppressive properties. Its selective inhibition of T-helper cell production aids in treatment processes for kidney, heart, liver, and bone marrow transplants. Cyclosporine's efficacy in acute graft-versus-host disease and its impact on regulatory T cells highlight its significant medical applications (Cohen, Loertscher, Rubin, Tilney, Carpenter, & Strom, 1984).

3. Targeted Cancer Therapy

The linkage of monoclonal antibodies to cyclopentanecarboximidamide derivatives, such as maytansine, has been explored for targeted cancer therapy. This approach aims to enhance tumor selectivity of cytotoxic drugs and is currently undergoing clinical evaluation. The strategy demonstrates the potential of using highly potent drugs with previously limited therapeutic utility due to toxicity (Chari, 2008).

4. Mechanisms in Cellular Protein Synthesis

Research involving cycloheximide, another derivative, contributes to our understanding of cellular processes, particularly in protein synthesis. It has been used to study messenger RNA's entrance into polyribosomes, revealing insights into the mechanisms of protein synthesis at the ribosomal level (Rosbash, 1972).

5. Development of Antibody-Drug Conjugates

Developments in antibody-drug conjugates using cyclopentanecarboximidamide derivatives have been significant in cancer therapy. This approach involves attaching potent cytotoxic agents, like maytansinoids, to monoclonal antibodies, enabling targeted delivery and improved efficacy in tumor cell destruction (Chari, 2008).

6. Role in Prostaglandin Bioactivity

Cyclopentenone prostaglandins, formed by dehydration within the cyclopentane ring of certain prostaglandins, exhibit significant anti-inflammatory, anti-neoplastic, and anti-viral activities. Their mechanism of action, involving interaction with cellular target proteins rather than G-protein coupled receptors, underscores their therapeutic potential (Straus & Glass, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

cyclopentanecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMALUJUDHRIMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzoyl-7-azabicyclo[2.2.1]heptane](/img/structure/B2554690.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2554693.png)